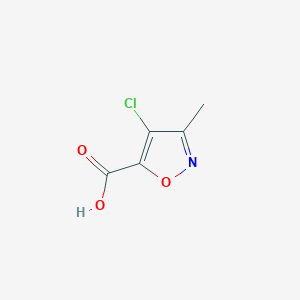
1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives often involves nucleophilic substitution reactions, cyclization, and subsequent functionalization. For example, the synthesis of related compounds involves aminomethylation of key precursors with paraformaldehyde and morpholine, followed by reaction with Grignard reagents to introduce various substituents, leading to tertiary aminoalkanol hydrochlorides with potential biological activities (Isakhanyan et al., 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by their cyclized ether-amines, which significantly influence their reactivity and interaction with biological targets. Crystal structure analysis of similar compounds reveals that these molecules often exhibit distinct conformations that facilitate their biological activities. For instance, the crystal structure of a morpholine-containing complex showed a half-boat conformation for the phosphorinone ring, highlighting the influence of ring conformation on chemical properties and reactivity (Borkenhagen et al., 1996).
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) discusses a compound, which is a high affinity, orally active human neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antibacterial Activity : Research conducted by Isakhanyan et al. (2014) explores the antibacterial activity of tertiary aminoalkanols hydrochlorides, which include morpholine derivatives. These compounds have shown promising results in combating bacterial infections (Isakhanyan et al., 2014).
Antitumor Activity : Another study by Isakhanyan et al. (2016) investigates the antitumor activity of certain tertiary aminoalkanols, including morpholine derivatives. These compounds could potentially be used in cancer treatment (Isakhanyan et al., 2016).
Antimicrobial Properties : A paper by Yeromina et al. (2019) discusses the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. These compounds have shown effectiveness against both bacterial and fungal strains (Yeromina et al., 2019).
Cerebral-Activating and Antidepressive Properties : Kojima et al. (1985) synthesized a compound that demonstrated strong antidepressive activities and potent cerebral-activating properties. This suggests its potential use in treating depression and enhancing cognitive functions (Kojima et al., 1985).
Antihypoxic Actions : Ukrainets et al. (2014) synthesized N-R-amides hydrochlorides, demonstrating significant antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).
Propriétés
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;/h2-6,11,13H,7-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGFIATTYUJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610037 | |
| Record name | 1-(Morpholin-4-yl)-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride | |
CAS RN |
100800-07-5 | |
| Record name | 1-(Morpholin-4-yl)-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)

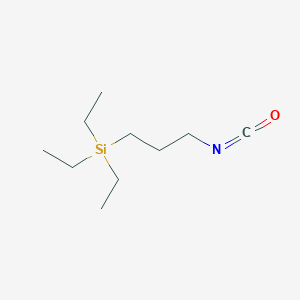
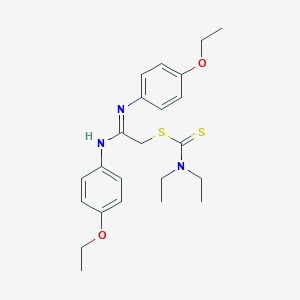
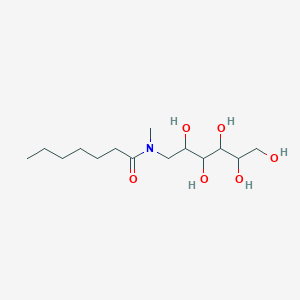
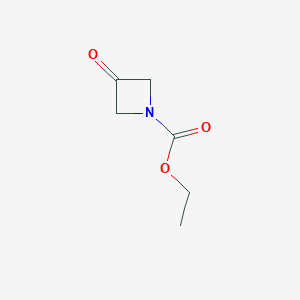
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
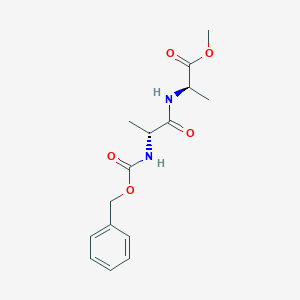
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
